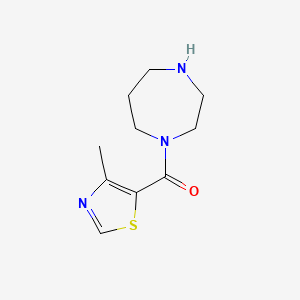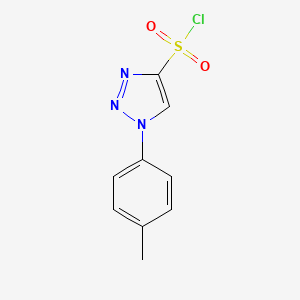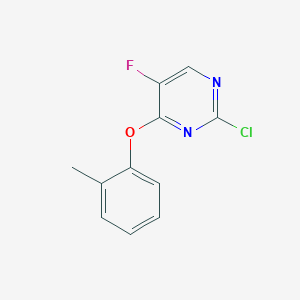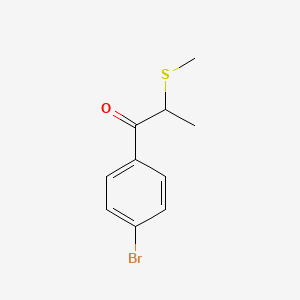
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one is an organic compound that features a bromophenyl group and a methylsulfanyl group attached to a propanone backbone
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfanyl group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(methylsulfanyl)propan-1-one can be compared with similar compounds such as:
1-(4-Bromophenyl)propan-1-one: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-2-(methylsulfanyl)ethanone: Has a shorter carbon chain, affecting its physical and chemical properties.
1-(4-Bromophenyl)-2-(methylsulfanyl)butan-1-one: Has a longer carbon chain, which can influence its solubility and interaction with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the bromophenyl and methylsulfanyl functional groups.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(13-2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
FFASAKWOWUGFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13212893.png)

![3-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13212912.png)
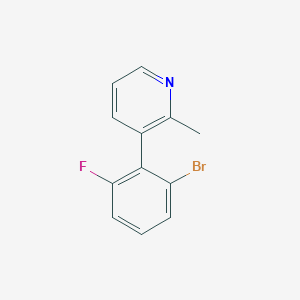
![4-Amino-1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13212925.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride](/img/structure/B13212930.png)
![6-Methyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13212936.png)
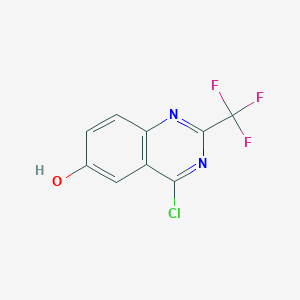
![5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13212951.png)

